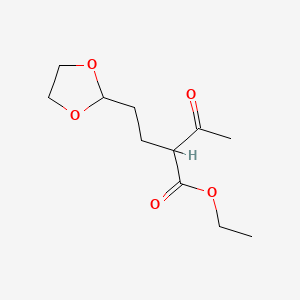
Ethyl 2-(2-(1,3-dioxolan-2-yl)ethyl)-3-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-(1,3-dioxolan-2-yl)ethyl)-3-oxobutanoate is an organic compound with the molecular formula C11H18O5 It is a derivative of ethyl acetoacetate and contains a dioxolane ring, which is a five-membered ring with two oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(1,3-dioxolan-2-yl)ethyl)-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions with a Dean-Stark apparatus to remove water formed during the reaction. The resulting product is then purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Ethyl 2-(2-(1,3-dioxolan-2-yl)ethyl)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various esters or amides.
科学的研究の応用
Ethyl 2-(2-(1,3-dioxolan-2-yl)ethyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
作用機序
The mechanism of action of Ethyl 2-(2-(1,3-dioxolan-2-yl)ethyl)-3-oxobutanoate involves its interaction with various molecular targets and pathways. The dioxolane ring can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s reactivity and binding affinity. The keto and ester groups can undergo nucleophilic attack, leading to the formation of new chemical bonds and the generation of reactive intermediates .
類似化合物との比較
Similar Compounds
Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate: This compound has a similar structure but with a methyl group instead of an ethyl group on the dioxolane ring.
2-Ethyl-2-methyl-1,3-dioxolane: This compound lacks the keto and ester groups, making it less reactive in certain chemical reactions.
Uniqueness
Ethyl 2-(2-(1,3-dioxolan-2-yl)ethyl)-3-oxobutanoate is unique due to the presence of both the dioxolane ring and the keto-ester functionality. This combination of structural features allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
特性
CAS番号 |
24213-02-3 |
|---|---|
分子式 |
C11H18O5 |
分子量 |
230.26 g/mol |
IUPAC名 |
ethyl 2-[2-(1,3-dioxolan-2-yl)ethyl]-3-oxobutanoate |
InChI |
InChI=1S/C11H18O5/c1-3-14-11(13)9(8(2)12)4-5-10-15-6-7-16-10/h9-10H,3-7H2,1-2H3 |
InChIキー |
QKQQXHVRNATDCM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CCC1OCCO1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



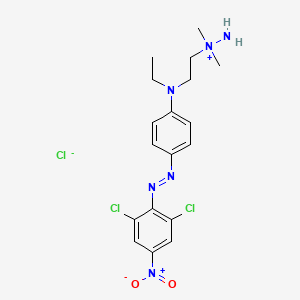
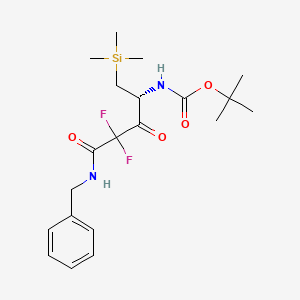
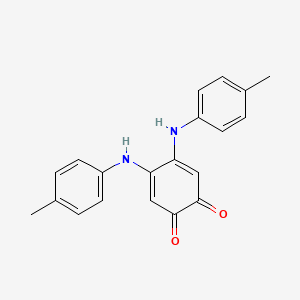
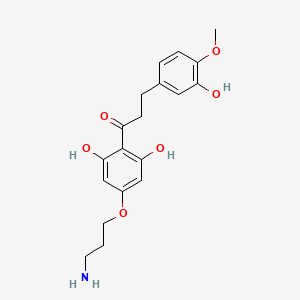
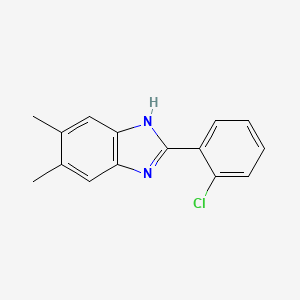
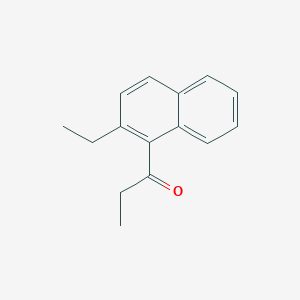
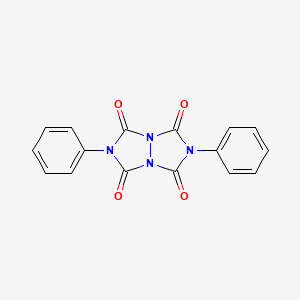

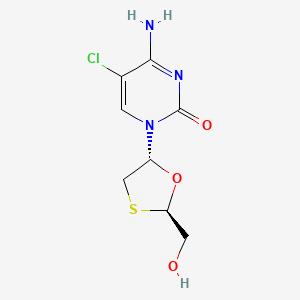
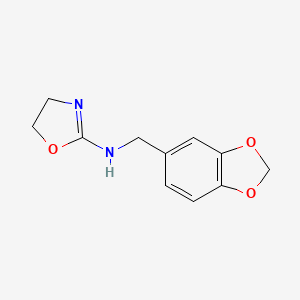
![6,12,13-triphenyl-3,4,7,8,10,11-hexazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B12805212.png)


